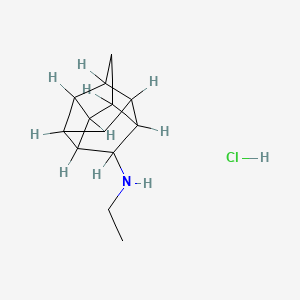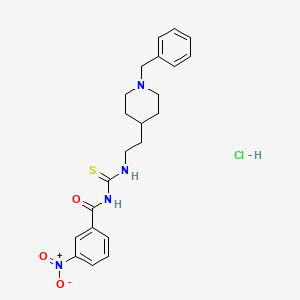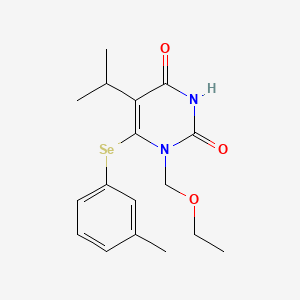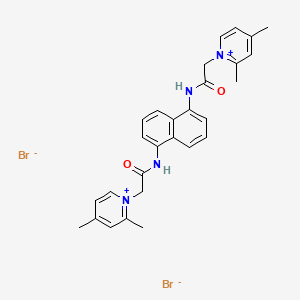
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride involves several steps. One common synthetic route includes the reaction of benzimidazole with propionic acid to form benzimidazolepropionic acid. This intermediate is then reacted with piperidine to introduce the piperidino group. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.
Aplicaciones Científicas De Investigación
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, the compound is of interest in medicinal chemistry for the development of new pharmaceuticals. It has shown promise in preclinical studies for various medical conditions.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure but differ in their substituents. Examples include benzimidazolecarboxylic acid and benzimidazoleacetamide.
Piperidine derivatives: These compounds contain the piperidine ring but differ in their other functional groups. Examples include piperidinecarboxylic acid and piperidineacetamide.
The uniqueness of this compound lies in its combination of the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85145-39-7 |
|---|---|
Fórmula molecular |
C15H20ClN3O2 |
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
3-(2-piperidin-1-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14(20)8-11-18-13-7-3-2-6-12(13)16-15(18)17-9-4-1-5-10-17;/h2-3,6-7H,1,4-5,8-11H2,(H,19,20);1H |
Clave InChI |
MYZRALFJLCUEJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)

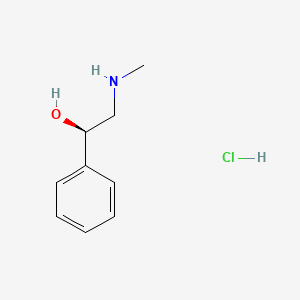
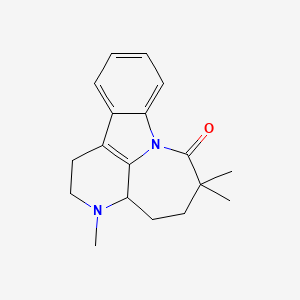
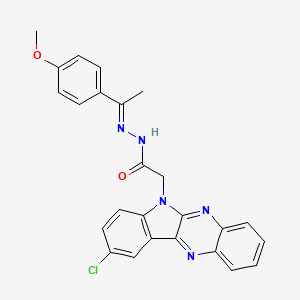
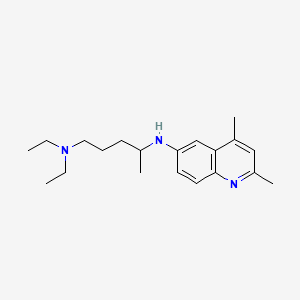
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
